1,2-Dihydro-1,2-dihydroxy-6-nitrochrysene
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Overview
Description
1,2-Dihydro-1,2-dihydroxy-6-nitrochrysene is a significant compound in the field of chemical research due to its mutagenic and carcinogenic properties. It is a metabolite of 6-nitrochrysene, an environmental pollutant known for its potent mammary carcinogenic effects in rats . The compound has been extensively studied for its role in chemical carcinogenesis and its mutagenic activities in various biological systems .
Preparation Methods
The synthesis of 1,2-dihydro-1,2-dihydroxy-6-nitrochrysene typically involves the metabolism of 6-nitrochrysene. This process can be carried out using rat liver microsomes treated with Aroclor 1254 . The major ethyl acetate-soluble metabolite is identified based on its mass, UV, and proton magnetic resonance spectra . The reaction conditions include aerobic and anaerobic environments, with the latter producing both this compound and 6-aminochrysene .
Chemical Reactions Analysis
1,2-Dihydro-1,2-dihydroxy-6-nitrochrysene undergoes several types of chemical reactions, including:
Oxidation: Further metabolism under aerobic conditions leads to the formation of 1,2-dihydroxy-6-nitrochrysene.
Reduction: The compound can be reduced to form 6-aminochrysene under anaerobic conditions.
Common reagents used in these reactions include rat liver 9000 × g supernatant and various solvents like ethyl acetate . The major products formed from these reactions are 1,2-dihydroxy-6-nitrochrysene and 6-aminochrysene .
Scientific Research Applications
1,2-Dihydro-1,2-dihydroxy-6-nitrochrysene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-dihydro-1,2-dihydroxy-6-nitrochrysene involves its metabolism to reactive intermediates that can form DNA adducts. These adducts lead to mutations, which can result in carcinogenesis . The compound’s mutagenic activity is influenced by its stereochemistry, with the [R,R]-isomer being more potent than the [S,S]-isomer . The major molecular targets include DNA, where the compound induces base-pair substitutions such as AT→GC and AT→TA .
Comparison with Similar Compounds
1,2-Dihydro-1,2-dihydroxy-6-nitrochrysene is unique compared to other similar compounds due to its specific metabolic pathway and potent mutagenic effects. Similar compounds include:
6-Nitrochrysene: The parent compound, known for its carcinogenic properties.
6-Aminochrysene: A reduction product of this compound, also mutagenic.
1,2-Dihydroxy-6-nitrochrysene: An oxidation product with similar mutagenic properties.
These compounds share similar metabolic pathways but differ in their mutagenic potency and the types of DNA adducts they form .
Properties
CAS No. |
91828-72-7 |
---|---|
Molecular Formula |
C18H13NO4 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
(1S,2S)-6-nitro-1,2-dihydrochrysene-1,2-diol |
InChI |
InChI=1S/C18H13NO4/c20-17-8-7-12-14(18(17)21)6-5-11-10-3-1-2-4-13(10)16(19(22)23)9-15(11)12/h1-9,17-18,20-21H/t17-,18-/m0/s1 |
InChI Key |
LZFRXTYVXJWZHG-ROUUACIJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(C=C2[N+](=O)[O-])C4=C(C=C3)[C@@H]([C@H](C=C4)O)O |
SMILES |
C1=CC=C2C(=C1)C3=C(C=C2[N+](=O)[O-])C4=C(C=C3)C(C(C=C4)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C2[N+](=O)[O-])C4=C(C=C3)C(C(C=C4)O)O |
Synonyms |
1,2-DDNCR 1,2-dihydro-1,2-dihydroxy-6-nitrochrysene |
Origin of Product |
United States |
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